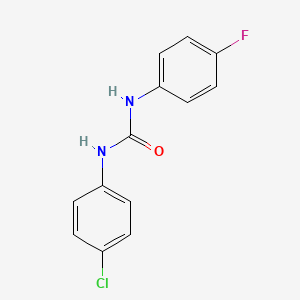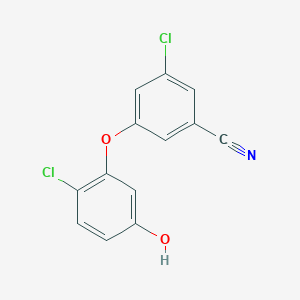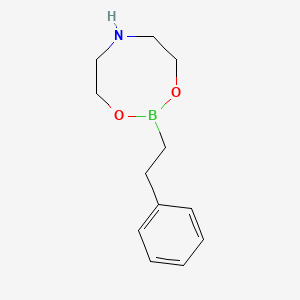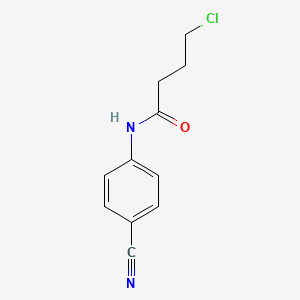
1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea (1-CPFPU) is a small molecule compound of interest to the scientific community due to its potential applications in a variety of research fields. It is a member of the urea family, and its unique structure has been studied for its ability to interact with various biological systems.
Aplicaciones Científicas De Investigación
Pesticide Development and Insecticide Action : A study by (Jeon, Kang, Lee, & Kim, 2014) discusses a benzoylurea pesticide closely related to 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea. This class of compounds is noted for its insecticidal properties, particularly in disrupting cuticle deposition in insects, as demonstrated in studies by (Mulder & Gijswijt, 1973) and (Deul, Jong, & Kortenbach, 1978).
Molecular Structure and Spectroscopic Analysis : The molecular structure, vibrational wavenumbers, and spectroscopic properties of compounds similar to 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea have been extensively studied. For example, a study by (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014) analyzes a related compound through FT-IR and X-ray diffraction studies, providing insights into its geometric and electronic properties.
Photocatalysis and Environmental Applications : The degradation of organic pollutants and the production of hydrogen using photocatalysts involving compounds like 4-chlorophenol and urea are researched. A study by (Kim, Monllor-Satoca, & Choi, 2012) highlights the dual-function photocatalysis for environmental clean-up and energy production.
Nonlinear Optical Properties : Research into the nonlinear optical properties of derivatives of urea and related compounds is also significant. Studies like the one by (Shettigar, Chandrasekharan, Umesh, Sarojini, & Narayana, 2006) explore the potential of these compounds in developing new materials for optical applications.
Potential Anti-Cancer Agents : The role of certain N,N'-diarylureas as potential anti-cancer agents has been explored, with studies like (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012) investigating their effects on cancer cell proliferation and protein synthesis.
Analytical Chemistry and Environmental Science : Compounds like N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea are analyzed for their environmental occurrence and potential impact. Research by (Halden & Paull, 2004) using LC/ESI/MS methodology exemplifies this application.
Crystal Structure Analysis : Studies such as the one conducted by (Crasta, Ravindrachary, Lakshmi, Pramod, Shridar, & Prasad, 2005) focus on the crystal structure analysis of related compounds, which is crucial in understanding their physical properties and potential applications in material science.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAPXNAETQDQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304088 | |
| Record name | 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea | |
CAS RN |
404-51-3 | |
| Record name | N-(4-Chlorophenyl)-N′-(4-fluorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC164143 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















